

An In-depth Technical Guide to L-Methionyl-L-tyrosine

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Compound of Interest

Compound Name: *H*-Met-tyr-OH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and biological properties of the dipeptide L-Methionyl-L-tyrosine, with a focus on its physicochemical characteristics, synthesis, purification, analytical methods, and its role as an antioxidant.

Core Quantitative Data

The fundamental physicochemical properties of L-Methionyl-L-tyrosine are summarized below. These values are crucial for experimental design, analytical method development, and interpretation of biological activity.

| Property | Value | Source |
|----------------------|---|--------------------|
| Molecular Formula | C ₁₄ H ₂₀ N ₂ O ₄ S | PubChem |
| Molecular Weight | 312.39 g/mol | PubChem[1] |
| Canonical SMILES | CSCC--INVALID-LINK-- O)C(=O)O">C@@HN | PubChem |
| Physical Description | Crystalline monohydrate | ResearchGate[2][3] |
| Isoelectric Point | Not explicitly found, but exists as a zwitterion | ResearchGate[2][3] |

Biological Significance and Therapeutic Potential

L-Methionyl-L-tyrosine is a dipeptide composed of the essential amino acid L-methionine and the non-essential amino acid L-tyrosine. Its biological significance is primarily linked to its notable antioxidant properties. Research indicates that the specific sequence of these amino acids is critical for its function, with L-Methionyl-L-tyrosine demonstrating potent antioxidant activity against various radicals, a property not observed in the reverse sequence, L-Tyrosyl-L-methionine. This suggests a unique structural and electronic interplay between the methionine and tyrosine residues that dictates its protective effects against oxidative stress.

The proposed mechanism for its antioxidant activity involves an intramolecular electron transfer from the methionine residue to the tyrosine phenoxyl radical. This capability makes L-Methionyl-L-tyrosine a molecule of interest in the study of oxidative damage and in the development of novel therapeutic agents aimed at mitigating conditions associated with oxidative stress, such as inflammatory diseases and neurodegenerative disorders.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of L-Methionyl-L-tyrosine are essential for its study and application. The following sections provide generalized yet detailed protocols based on standard peptide chemistry techniques.

Synthesis of L-Methionyl-L-tyrosine via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for producing peptides in a controlled, stepwise manner. The following protocol is a representative example for the synthesis of L-Methionyl-L-tyrosine.

- Resin Preparation:
 - Start with a suitable resin, such as a Wang resin pre-loaded with Fmoc-protected L-tyrosine (Fmoc-Tyr(tBu)-Wang resin). The tert-butyl (tBu) group protects the hydroxyl function of tyrosine.
 - Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

- Fmoc Deprotection:
 - Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of tyrosine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
 - Wash the resin thoroughly with DMF followed by DCM to remove excess piperidine and by-products.
- Coupling of L-Methionine:
 - Activate the carboxyl group of Fmoc-protected L-methionine (Fmoc-Met-OH) using a coupling agent. A common combination is N,N'-dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBr) or newer reagents like HATU or HBTU in DMF.
 - Add the activated Fmoc-Met-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
 - Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test, which detects free primary amines.
- Final Deprotection and Cleavage:
 - After the final coupling, remove the N-terminal Fmoc group from the methionine residue as described in step 2.
 - Wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.
 - Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu from tyrosine) simultaneously using a cleavage cocktail. A common cocktail for peptides containing methionine and tyrosine is "Reagent K," which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol. The reaction is typically carried out for 2-3 hours at room temperature.
- Peptide Precipitation and Isolation:
 - Filter the resin from the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

- Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the washing step with ether to remove scavengers and by-products.
- Dry the crude peptide pellet under vacuum.

Purification by Recrystallization

For purification of the synthesized or commercially obtained dipeptide, recrystallization can be employed.

- Dissolution:
 - Dissolve approximately 100 mg of the crude L-Methionyl-L-tyrosine in a minimal amount of a suitable solvent system. A reported method uses ethanol with gentle heating (around 60°C) and the addition of a small amount of water to achieve complete dissolution.[1][3]
- Crystallization:
 - Allow the solution to cool slowly to room temperature, undisturbed. Slow evaporation of the solvent will promote the formation of well-defined crystals.[1][2][3]
- Isolation and Drying:
 - Collect the resulting crystals by filtration.
 - Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
 - Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying peptides.

- Instrumentation and Column:
 - Utilize a standard HPLC system equipped with a UV detector.

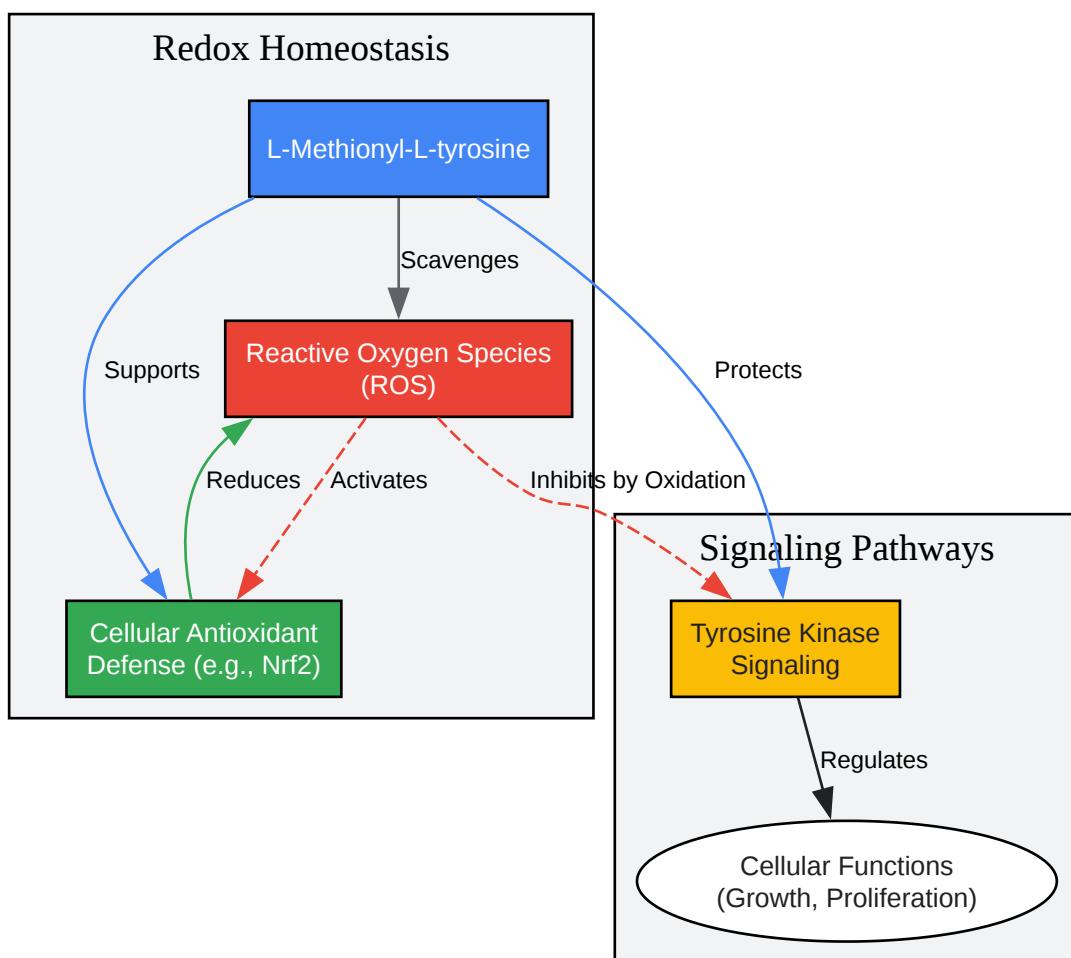
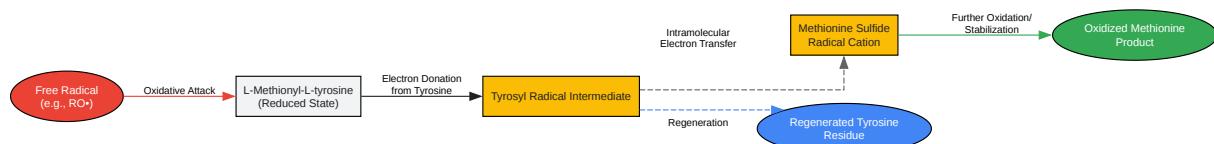
- A reversed-phase C18 column is typically suitable for peptide analysis.
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
 - Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Chromatographic Conditions:
 - Elution: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 60-80%) over 20-30 minutes is a common starting point.
 - Flow Rate: A typical flow rate for a standard analytical column (e.g., 4.6 mm internal diameter) is 1.0 mL/min.
 - Detection: Monitor the elution of the peptide by measuring the UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).
 - Quantification: The concentration can be determined by comparing the peak area to a standard curve prepared with a known concentration of purified L-Methionyl-L-tyrosine.

Signaling and Mechanistic Pathways

While a specific signaling cascade directly initiated by L-Methionyl-L-tyrosine is not well-defined, its potent antioxidant activity points to its interaction with pathways sensitive to redox state. The proposed mechanism of action involves an intramolecular electron transfer to neutralize reactive oxygen species.

Proposed Antioxidant Mechanism

The antioxidant capacity of L-Methionyl-L-tyrosine is attributed to a synergistic interaction between the two amino acid residues. When encountering an oxidizing agent (like a free radical), the tyrosine residue can donate an electron, forming a tyrosyl radical. The adjacent methionine residue can then donate an electron to this tyrosyl radical, effectively regenerating the tyrosine and transferring the radical to the sulfur atom of methionine, which is a key step in mitigating oxidative damage.[\[2\]](#)



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